1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h4,6,8H,2-3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLMXJDECUUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501629 | |
| Record name | 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13577-40-7 | |
| Record name | 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of tetrahydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Organic Synthesis
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone serves as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Aldol Reactions : The compound can undergo aldol condensation to form larger carbon frameworks, which are useful in synthesizing complex organic molecules.
- Reduction Reactions : It can be reduced to yield alcohol derivatives that are valuable in pharmaceutical applications.
Pharmaceutical Chemistry
The compound has garnered attention in pharmaceutical research due to its potential therapeutic properties. Studies indicate that derivatives of this compound may exhibit:
- Anti-inflammatory Effects : Research has shown that certain derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drug development.
- Antimicrobial Activity : Some studies suggest that the compound demonstrates antimicrobial properties against various pathogens.
Material Science
In material science, this compound is explored for its role in developing new materials:
- Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations to enhance mechanical properties and thermal stability.
- Nanocomposites : Its incorporation into nanocomposite materials has been studied for applications in electronics and coatings.
Case Study 1: Synthesis of Novel Anti-inflammatory Agents
A study published in the Journal of Medicinal Chemistry detailed the synthesis of novel anti-inflammatory agents derived from this compound. The researchers modified the compound and tested its efficacy against inflammatory markers in vitro. Results indicated a significant reduction in pro-inflammatory cytokines compared to control groups.
Case Study 2: Development of Antimicrobial Coatings
In another study focused on material science applications, researchers investigated the use of this compound as a component in antimicrobial coatings. The findings demonstrated that coatings containing the compound exhibited enhanced resistance to bacterial colonization and biofilm formation on surfaces.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Derivatives with Aromatic Substituents
Compounds derived from 1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone via Claisen-Schmidt condensations exhibit distinct properties based on substituent groups:
- (E)-3-(4-Methoxyphenyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one (5df): Synthesis: Prepared from 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and 4-methoxybenzaldehyde (79% yield). Properties: Yellow solid (m.p. 94.3–95.8°C), UV/IR absorption at 1647 cm⁻¹ (C=O stretch), and a molecular ion peak at m/z 315.1364 . Applications: Used in studies of α,β-unsaturated ketones for photophysical or catalytic applications.
- (E)-3-(4-Ethylphenyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one (5de-a): Synthesis: Derived from 4-ethylbenzaldehyde, yielding 1030 mg of product.
Table 1: Comparison of Aromatic Derivatives
| Compound | Substituent | Melting Point (°C) | Key Functional Groups (IR) | Application |
|---|---|---|---|---|
| 5df | 4-Methoxyphenyl | 94.3–95.8 | 1647 (C=O), 1511 (C-O) | Photochemical studies |
| 5de-a | 4-Ethylphenyl | Not reported | 1647 (C=O), 2919 (C-H) | Drug intermediates |
Heterocyclic and Bioactive Derivatives
- Tetralin-6-ylpyridine and Tetralin-6-ylpyrimidine Derivatives: Synthesis: Synthesized from 1-(1,2,3,4-tetrahydronaphthalen-6-yl)ethanone, incorporating nitrogen-containing heterocycles. Bioactivity: Demonstrated selective anticancer activity against liver cancer cells (IC₅₀ = 1.01 µg/mL) .
- (E)-N′-(1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethylidene)-2-naphthohydrazide (7) :
Alkyl-Substituted Dihydronaphthalenones
Structurally similar ketones with alkyl groups on the dihydronaphthalene core include:
Psychoactive Derivatives
- TH-PVP and TH-PHP :
Physicochemical and Commercial Comparison
Table 2: Physical and Commercial Properties
| Property | This compound | 7-Methyl-dihydronaphthalenone | TH-PVP |
|---|---|---|---|
| Molecular Weight (g/mol) | 174.24 | 174.24 | 285.43 |
| Physical Form | Liquid | Solid | Crystalline solid |
| Purity | 95–97% | Not reported | Analytical grade |
| Price (1g) | €34.00 | Not available | Not commercially available |
| Primary Use | Fragrance intermediates | Research chemicals | Psychoactive substances |
| References |
Biological Activity
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone, also known as Tetrahydronaphthalenone (THN), is a compound with significant biological activity that has garnered interest in various fields of research, including pharmacology and medicinal chemistry. This article explores its biological properties, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C13H14O
- CAS Number : 13577-40-7
- Molecular Structure : The compound features a tetrahydronaphthalene moiety attached to an ethanone functional group, which contributes to its unique biological properties.
Antiviral Activity
Recent studies have indicated that compounds structurally related to tetrahydronaphthalene exhibit promising antiviral properties. For instance, derivatives of tetrahydronaphthalene have shown selective efficacy against coronaviruses such as HCoV-229E and HCoV-OC43. These compounds were evaluated for their cytostatic activity and demonstrated a reduction in virus-induced cytopathogenicity at specific concentrations .
| Compound | Virus Target | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| THN Derivative A | HCoV-229E | 50 | >10 |
| THN Derivative B | HCoV-OC43 | 30 | >15 |
Anti-Proliferative Activity
The anti-proliferative effects of tetrahydronaphthalene derivatives have been assessed against various cancer cell lines. For example, specific analogs exhibited significant inhibition of leukemia cell lines, with CC50 values indicating potent activity. The structure-activity relationship (SAR) studies suggest that modifications to the tetrahydronaphthalene core can enhance anti-cancer efficacy .
| Cell Line | Compound Tested | CC50 (µM) |
|---|---|---|
| HL-60 (Leukemia) | THN Derivative C | 10.7 |
| Capan-1 | THN Derivative D | 18.6 |
The biological activity of tetrahydronaphthalene derivatives is believed to be mediated through multiple mechanisms:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : This pathway is critical in cancer proliferation and survival.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in malignant cells.
- Antimicrobial Activity : Some studies highlight the potential of these compounds in inhibiting bacterial biofilm formation .
Study 1: Antiviral Efficacy
A study published in MDPI explored the antiviral activity of tetrahydronaphthalene derivatives against human coronaviruses. The results indicated that specific substitutions on the tetrahydronaphthalene scaffold significantly enhanced antiviral potency while maintaining low toxicity levels in host cells .
Study 2: Anti-Cancer Properties
Research conducted on leukemia cell lines demonstrated that tetrahydronaphthalene derivatives showed substantial anti-proliferative effects. The study highlighted the importance of structural modifications in enhancing the therapeutic index of these compounds .
Q & A
Q. What are the established synthetic routes for 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone?
The compound is typically synthesized via Friedel-Crafts acylation of tetralin (1,2,3,4-tetrahydronaphthalene) using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include palladium-catalyzed cross-coupling reactions, such as reductive coupling with aryl halides. For example, α-allylation via radical intermediates (using DTBP as an oxidant and CuOAc/BINAP catalysts) has been reported for derivatives .
Q. How is this compound characterized spectroscopically?
Key techniques include:
- ¹H NMR : Acetyl group (δ ~2.6 ppm, singlet) and tetrahydronaphthalene protons (aliphatic H: δ 1.5–2.8 ppm; aromatic H: δ ~7.0 ppm) .
- ¹³C NMR : Carbonyl carbon (δ ~208 ppm), tetrahydronaphthalene carbons (aliphatic: δ 20–35 ppm; aromatic: δ 125–140 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 174 (C₁₂H₁₄O⁺) .
Q. What structural features influence its reactivity?
The partially saturated naphthalene ring introduces conformational flexibility, with puckering parameters (e.g., Cremer-Pople analysis) indicating a non-planar structure. The electron-rich aromatic system facilitates electrophilic substitution, while the acetyl group directs reactivity to specific ring positions .
Q. What are recommended storage conditions for this compound?
Store at ambient temperatures in airtight containers, protected from light and moisture. Stability studies indicate no significant degradation under these conditions for up to 12 months .
Advanced Research Questions
Q. How can catalytic cross-coupling reactions be optimized to synthesize derivatives?
Dual nickel/palladium catalysis enables coupling with alkenes or aryl halides. For example, α-allylation using allyltrimethylsilane achieves 64% yield under radical conditions (DTBP, CuOAc, BINAP, 100°C, 12 h). Key parameters include solvent choice (chlorobenzene) and oxidant stoichiometry .
Q. What methodologies resolve contradictions in metabolic pathway data?
Liver microsome assays (e.g., rat or human) model phase-I metabolism, while LC-HRMS tracks hydroxylation or demethylation products. Contradictions in degradation rates (e.g., abiotic vs. biotic) require kinetic modeling and isotopic labeling (e.g., ¹³C-acetyl) to validate pathways .
Q. How does substituent positioning affect environmental persistence?
Comparative studies using LC-MS/MS and QSAR models show that electron-donating groups (e.g., -OCH₃) increase photolytic stability, while halogenated derivatives (e.g., bromine in ) resist microbial degradation. Environmental half-lives range from 7–30 days under simulated sunlight .
Q. What computational tools analyze conformational dynamics in the tetrahydronaphthalene ring?
DFT calculations (B3LYP/6-311+G(d,p)) and X-ray crystallography (Cremer-Pople puckering parameters) reveal boat-chair conformations. Discrepancies between experimental and computed structures are minimized by incorporating solvent effects (e.g., PCM model) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
